1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dihydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where 3-hydroxybenzaldehyde reacts with benzyl bromide in the presence of a base like potassium carbonate.
Formation of Dihydroxyethanone Moiety: The resulting benzyloxybenzaldehyde undergoes a reaction with a suitable dihydroxyethanone precursor, such as glyoxylic acid, under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The benzyloxy group and dihydroxyethanone moiety may play crucial roles in its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
- 1-(4-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one
- 1-(3-(Methoxy)phenyl)-2,2-dihydroxyethan-1-one
- 1-(3-(Phenoxy)phenyl)-2,2-dihydroxyethan-1-one
Comparison: 1-(3-(Benzyloxy)phenyl)-2,2-dihydroxyethan-1-one is unique due to the presence of the benzyloxy group at the meta position, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct properties and applications.
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2,2-dihydroxy-1-(3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,15,17-18H,10H2 |
InChI Key |
AYNDQHDBXOHQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.